molecular formula C15H20N4O6 B13733940 (S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid

Cat. No.: B13733940
M. Wt: 352.34 g/mol
InChI Key: PDZWRHMUQBLUPK-LBPRGKRZSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the nitropyridine moiety and the tert-butoxycarbonyl protecting group adds to the compound’s versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the nitropyridine group through a nucleophilic substitution reaction. The tert-butoxycarbonyl group is introduced as a protecting group to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitropyridine and piperazine moieties can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4-(4-chloropyridin-3-yl)piperazine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-(4-methylpyridin-3-yl)piperazine-2-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of the nitropyridine group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-7-6-17(9-12(18)13(20)21)11-8-16-5-4-10(11)19(23)24/h4-5,8,12H,6-7,9H2,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

PDZWRHMUQBLUPK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CN=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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